Product packaging for Desmethylraclopride(Cat. No.:CAS No. 119670-11-0)

Desmethylraclopride

Cat. No.: B055812
CAS No.: 119670-11-0
M. Wt: 333.2 g/mol
InChI Key: DPQOMEPZWBXAMA-UHFFFAOYSA-N
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Description

Desmethylraclopride is a key metabolite and reference standard of the well-characterized dopamine D2/D3 receptor antagonist raclopride. This compound is primarily utilized in neuroscience and neuropharmacology research to elucidate the complex role of dopaminergic signaling. Its primary research value lies in its application as an analytical standard in mass spectrometry and chromatographic studies to quantify the metabolism and pharmacokinetics of raclopride in various experimental models. As a high-affinity antagonist for dopamine D2 and D3 receptors, this compound provides a crucial tool for studying receptor occupancy, binding kinetics, and the downstream effects of dopaminergic pathway modulation. Researchers employ this compound to gain deeper insights into psychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and substance abuse, where dopamine neurotransmission is critically implicated. Its mechanism of action involves competitive inhibition at the orthosteric binding site of D2-like receptors, effectively blocking dopamine-mediated signaling and allowing for the precise experimental manipulation of this system. For any researcher investigating the intricacies of the dopaminergic system, this compound offers a specific and reliable pharmacological agent for advanced in vitro and ex vivo studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Cl2N2O3 B055812 Desmethylraclopride CAS No. 119670-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQOMEPZWBXAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274454, DTXSID901155065
Record name 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
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Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
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Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857335-91-2, 119670-11-0
Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857335-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
Source EPA DSSTox
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Synthetic Methodologies for Desmethylraclopride Production

Chemical Synthesis Pathways of Desmethylraclopride

The production of this compound is typically achieved through multi-step chemical synthesis, with specific strategies employed to ensure the correct stereochemistry, which is essential for its biological activity.

A common and well-documented method for synthesizing this compound begins with 3,5-dichloro-2,6-dimethoxybenzoic acid. researchgate.netresearchgate.net This pathway involves a straightforward, four-step approach.

Table 1: Multi-Step Synthesis Pathway of this compound

Step Starting Material Reagents Product Reported Yield
1 3,5-dichloro-2,6-dimethoxybenzoic acid SOCl₂, DMF, Toluene 3,5-dichloro-2,6-dimethoxybenzoyl chloride Not specified
2 3,5-dichloro-2,6-dimethoxybenzoyl chloride (S)-(-)-2-aminoethyl-1-ethylpyrrolidine, Dichloromethane Methyl-raclopride 90%
3 Methyl-raclopride BBr₃, Dichloromethane Raclopride (B1662589) 71%

| 4 | Raclopride | HBr, Acetic Acid | this compound hydrobromide salt | 54% |

Enantioselective synthesis is critical for producing the specific (S)-enantiomer of this compound, which is the active precursor for [¹¹C]raclopride. wikipedia.org The primary strategy to achieve this is a form of chiral pool synthesis. This method utilizes a commercially available chiral starting material to introduce the desired stereochemistry into the final molecule.

In the synthesis of (S)-O-desmethylraclopride, the chirality is introduced through the use of (S)-(-)-2-aminoethyl-1-ethylpyrrolidine during the amidation step. researchgate.netresearchgate.net By coupling this enantiomerically pure amine with the achiral acid chloride (3,5-dichloro-2,6-dimethoxybenzoyl chloride), the stereocenter is established early in the synthetic sequence. This specific configuration is then retained throughout the subsequent demethylation steps, ensuring the final product is the desired (S)-enantiomer. This approach is efficient as it avoids the need for chiral resolution of the final product or a more complex asymmetric synthesis. wikipedia.org

Multi-Step Synthetic Approaches (e.g., from 3,5-dichloro-2,6-dimethoxybenzoic acid)

Precursor Salt Forms and Their Influence on Subsequent Radiosynthetic Efficiency

The salt form of the this compound precursor has a significant impact on the efficiency of the subsequent radiosynthesis of [¹¹C]raclopride. The most common forms are the hydrobromide salt, the free base, and the tetrabutylammonium (B224687) (TBA) salt. researchgate.netnih.govnih.goviaea.org

Hydrobromide (HBr) Salt: While often the direct product of the synthesis, the hydrobromide salt is problematic for radiolabeling, particularly when using [¹¹C]methyl triflate ([¹¹C]MeOTf) as the methylating agent. The bromide anion can react with [¹¹C]MeOTf to form [¹¹C]methyl bromide as a volatile and less reactive by-product. researchgate.netnih.goviaea.org This side reaction significantly lowers the radiochemical yield of the desired [¹¹C]raclopride. nih.gov

Free Base: To circumvent the issues associated with the HBr salt, it is often converted to the free base form before radiolabeling. researchgate.netiaea.org This is typically achieved by treating an aqueous solution of the HBr salt with a base, such as dilute ammonia, followed by extraction. researchgate.net The free base precursor does not introduce competing nucleophiles (like Br⁻) into the reaction, leading to more efficient O-[¹¹C]methylation and higher radiochemical yields. researchgate.netiaea.org

Tetrabutylammonium (TBA) Salt: The TBA salt of this compound is another highly effective precursor form, especially for "loop chemistry" methods. nih.gov The TBA salt exhibits improved solubility in organic solvents like ethanol (B145695) compared to other forms. nih.gov This enhanced solubility and the nucleophilicity of the precursor salt promote efficient radiolabeling, even with the use of ethanol, which can act as a competing nucleophile. The use of the TBA salt has been shown to increase radiochemical yields in loop syntheses. nih.gov

Table 2: Comparison of this compound Precursor Salt Forms

Precursor Form Advantage(s) Disadvantage(s) Impact on Radiosynthetic Efficiency
Hydrobromide (HBr) Salt Often the direct synthetic product. Bromide ion competes with precursor for [¹¹C]methylating agent. researchgate.netnih.gov Lowers radiochemical yield due to formation of [¹¹C]methyl bromide. researchgate.netiaea.org
Free Base Eliminates competing bromide nucleophile. researchgate.net Requires an additional conversion step from the HBr salt. researchgate.net Significantly improves radiochemical yield compared to the HBr salt. iaea.org

| Tetrabutylammonium (TBA) Salt | High solubility in organic solvents (e.g., ethanol), good nucleophilicity. nih.govresearchgate.net | Requires specific preparation. | Enhances radiochemical yield, particularly in loop/flow chemistry systems. nih.gov |

Optimization of this compound Precursor Yield and Purity for Radiopharmaceutical Applications

Optimizing the yield and purity of the this compound precursor is a critical step that directly influences the quality and specific activity of the final [¹¹C]raclopride radiopharmaceutical. High chemical purity is essential to prevent contamination of the final product with non-radiolabeled impurities. iaea.orgunm.edu

Research has focused on optimizing the conditions for the subsequent radiolabeling reaction, which informs the requirements for the precursor. Factors such as the amount of precursor, the choice of solvent, the base used, and the reaction temperature are all examined to maximize the radiochemical yield. nuclmed.gr For instance, studies have shown that using ethanol as a solvent for the TBA salt of the precursor in a loop-based synthesis can yield [¹¹C]raclopride in about 3.7% radiochemical yield (based on initial [¹¹C]CO₂), with a radiochemical purity greater than 95%. nih.gov Other methods using [¹¹C]methyl triflate have reported radiochemical yields as high as 76%. nuclmed.gr

Radioligand Synthesis Utilizing Desmethylraclopride

Reaction Condition Optimization for Radioligand Production

Base Catalysis in Radiomethylation Reactions (e.g., NaOH, K₂CO₃, Cs₂CO₃)

The efficiency of the O-[¹¹C]methylation of desmethylraclopride is highly dependent on the presence of a base, which facilitates the deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Sodium Hydroxide (NaOH): NaOH is a commonly used base in the synthesis of [¹¹C]raclopride. iaea.org In a typical automated synthesis, this compound is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), and an aqueous solution of NaOH is added to the reaction vessel. iaea.orgnih.gov The reaction with [¹¹C]CH₃I is then carried out at an elevated temperature, for instance, 70°C for 5 minutes. iaea.org While effective, the use of inorganic bases like NaOH can sometimes lead to variability in reaction yields across repeated syntheses. koreascience.kr In microreactor systems, a solution of the desmethyl precursor and NaOH in DMSO can be utilized for the O-[¹¹C]methylation with [¹¹C]CH₃I. jst.go.jp

Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Alternative bases such as potassium carbonate and cesium carbonate have been explored to improve synthesis yield. One study aimed to enhance the yield of [¹¹C]raclopride by using a non-hydrobromide this compound precursor. snmjournals.org In this method, the precursor was dissolved in DMSO with the addition of dry K₂CO₃. snmjournals.org The use of K₂CO₃ or Cs₂CO₃ was employed to activate the precursor for labeling with [¹¹C]CH₃I at 85°C. snmjournals.org This approach, which avoids water in the reaction solvent, was reported to effectively increase the synthesis yield to 40%. snmjournals.org

Other Bases: Sodium hydride (NaH) has also been used as a base in dimethylformamide (DMF) solution for the methylation of this compound with [¹¹C]methyl iodide. sakura.ne.jpnih.gov Additionally, studies have explored the use of neutral organic "super bases," such as 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (TMGN), which have been shown to offer better radiochemical yields, enhanced reproducibility, and a reduction in side products compared to inorganic bases like NaOH. researchgate.net

It has also been demonstrated that [¹¹C]raclopride can be synthesized without any base, with cyclohexanone (B45756) being identified as an optimal solvent for this approach. snmjournals.org

Automation and Miniaturization in this compound-Based Radiosynthesis

To improve efficiency, reproducibility, and safety, significant efforts have been directed towards the automation and miniaturization of [¹¹C]raclopride synthesis. nih.gov

Continuous-Flow Microreactor Systems

Microfluidic technology, also known as "lab-on-a-chip," offers substantial advantages for the synthesis of PET radiotracers like [¹¹C]raclopride. jst.go.jp These systems utilize microchannels with a large surface-area-to-volume ratio, which enhances mass and heat transfer, leading to faster reaction rates. cdnsciencepub.com

A key goal of using continuous-flow microreactors is to perform rapid, efficient, and safe radiosynthesis, often reducing the amount of expensive precursor required and shortening the total production time. cdnsciencepub.comresearchgate.net In one application, a chip with a Y-shaped mixing junction was used where solutions of the this compound precursor (with NaOH in DMSO) and [¹¹C]CH₃I were introduced via separate ports. jst.go.jp The microreactor demonstrated higher efficiency for O-[¹¹C]methylation in a shorter time compared to conventional batch synthesis. jst.go.jp For instance, at 60°C, a radiochemical yield of over 20% was achieved with a reaction time of just 20 seconds. jst.go.jp The miniaturization potential of this technology can reduce precursor consumption and facilitate safer, more localized shielding. cdnsciencepub.com

Loop Synthesis Methodologies

The loop synthesis method is a widely adopted, efficient, and automatable strategy for radiolabeling with carbon-11 (B1219553). mdpi.comnih.gov This technique is considered a form of flow chemistry and a predecessor to microfluidics. nih.gov In this method, a solution of the this compound precursor is deposited as a thin film on the inner surface of an HPLC loop. nih.gov The radiolabeling agent, typically gaseous [¹¹C]methyl triflate ([¹¹C]CH₃OTf), is then passed through the loop. nih.govnih.gov

This approach has proven to be a simplified and effective alternative to the traditional "bubbling" method. nih.govresearchgate.net For example, the tetrabutylammonium (B224687) (TBA) salt of this compound can be dissolved in a small volume of solvent like ethanol (B145695) or 2-butanone, loaded onto the loop, and then reacted with [¹¹C]CH₃OTf. nih.govumich.edu The loop method offers comparable or even superior radiochemical yields with less precursor compared to vessel-based reactions and provides a straightforward way to transfer the reaction mixture to an HPLC system for purification. nih.govresearchgate.net A fully automated process combining a TRACERlab FXC Pro for [¹¹C]methyl iodide production and an AutoLoop system for the methylation reaction has been successfully implemented, demonstrating robust and reproducible synthesis of [¹¹C]raclopride. nih.gov

Radiochemical Yield and Specific Activity Considerations in Precursor Conversion

The efficiency of converting the this compound precursor into [¹¹C]raclopride is measured by the radiochemical yield (RCY), while the quality of the product is often assessed by its specific activity (SA).

Radiochemical Yield (RCY): This is the percentage of the initial radioactivity from the radionuclide (e.g., [¹¹C]CO₂) or the radiolabeling agent (e.g., [¹¹C]CH₃I) that is incorporated into the final desired product, corrected for radioactive decay.

Vessel-based methods using NaOH in DMSO have reported non-decay corrected yields of about 5%. iaea.org Another method using NaH in DMF achieved a decay-corrected RCY of 11-14% based on [¹¹C]methyl iodide. sakura.ne.jpnih.gov Using a non-hydrobromide precursor with K₂CO₃ in DMSO reportedly increased the yield to 40%. snmjournals.org

Loop synthesis has shown varied but often high yields. An automated loop method using [¹¹C]methyl triflate reported decay-corrected RCYs of over 40%. nih.govresearchgate.net An ethanolic loop chemistry approach yielded 3.7% (non-decay corrected, based on [¹¹C]CO₂) from 64 routine productions. nih.gov A fully automated captive solvent method achieved a decay-corrected RCY of 51.3 ± 11.2% based on [¹¹C]methyl iodide. nih.gov

Microreactor systems have demonstrated the potential for high efficiency in short reaction times. One study achieved an RCY of over 20% in just 20 seconds at 60°C. jst.go.jp

Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound, typically expressed in units like Ci/mmol or GBq/µmol. High specific activity is crucial for receptor imaging studies to avoid administering a mass of the compound large enough to cause pharmacological effects.

Methods using NaH as a base have produced [¹¹C]raclopride with a specific activity of 48 TBq/mmol. sakura.ne.jpnih.gov

An ethanolic loop synthesis method reported a high specific activity of 20,831 Ci/mmol (770.7 TBq/mmol) at the end of synthesis. nih.gov

A fully automated system yielded specific activities of 109 ± 20 GBq/µmol. nih.gov

Optimization using a Synthra GPextent system resulted in specific activities of 135 ± 41 MBq/nmol (or GBq/µmol) at the end of synthesis. researchgate.netresearchgate.net

The following table summarizes findings from various studies on the synthesis of [¹¹C]raclopride from its desmethyl precursor.

Synthesis MethodBasePrecursor AmountRadiochemical Yield (RCY)Specific Activity (SA)Synthesis TimeReference
Vial (Bubbling)NaH0.3-0.5 mg11-14% (decay-corrected)48 TBq/mmol25 min sakura.ne.jpnih.gov
Loop (Ethanolic)TBA Salt1 mg3.7% (non-decay corrected)20,831 Ci/mmol~30 min nih.gov
Automated LoopTBA Salt1 mg51.3 ± 11.2% (decay-corrected)109 ± 20 GBq/µmolNot Specified nih.gov
Vial (Automated)NaOH1 mg~5% (non-decay corrected)Not Specified40 min iaea.org
VialK₂CO₃1 mg40%>99% PurityNot Specified snmjournals.org
MicroreactorNaOHNot Specified>20% (decay-corrected)Not Specified20 sec (reaction) jst.go.jp
Improved VialNoneNot Specified20-34% (decay-corrected)0.8-1.5 Ci/mmol~35 min researchgate.net

Purification and Analytical Methodologies for Radioligands Derived from Desmethylraclopride

Chromatographic Purification Techniques for Raclopride (B1662589) from Desmethylraclopride

Chromatographic techniques are central to the purification of [¹¹C]raclopride from its precursor, this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two prominent methods employed for this separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of [¹¹C]raclopride. nih.govnuclmed.gr Both preparative and semi-preparative HPLC are utilized to separate the radiolabeled product from the unreacted this compound precursor and other reaction by-products. snmjournals.orgnih.govresearchgate.net

Researchers have developed various HPLC methods to optimize the purification process. For instance, a simplified method using an analytical C18 column with a mobile phase of 0.05M ammonium (B1175870) acetate (B1210297) buffer and ethanol (B145695) (70/30, v/v) allows for baseline separation of [¹¹C]raclopride from its precursor. snmjournals.org This approach significantly reduces purification time compared to traditional semi-preparative methods. snmjournals.org Another strategy involves using a semi-preparative HPLC system with a mobile phase that reverses the retention order of the product and precursor, which helps to minimize contamination from precursor tailing and enhance the chemical and radiochemical purity of the final product. nih.gov

The choice of column and mobile phase is critical. Studies have explored different columns, including C18 and amino-based columns like Phenomonex Luna NH₂, to achieve optimal separation. snmjournals.orgnih.gov Mobile phases often consist of a buffer, such as ammonium acetate or phosphoric acid, mixed with an organic modifier like ethanol or acetonitrile (B52724). nuclmed.grsnmjournals.org The use of ethanol is particularly advantageous as it is a non-toxic solvent, simplifying the final formulation of the radiopharmaceutical for injection. nuclmed.grsnmjournals.org

The following table summarizes various HPLC conditions reported for the purification of [¹¹C]raclopride:

ColumnMobile PhaseFlow RateKey Findings
Analytical Alltech Alltima C18 (5 µm, 150x4.6 mm)0.05M NH₄-Ac buffer/EtOH (70/30, v/v), pH 62 mL/minReduced purification time from 22 to 12 minutes. snmjournals.org
Semi-preparative Phenomonex Luna NH₂ (250x10mm)20 mM NH₄OAc in 10% ethanol3 mL/minReversed retention order of product and precursor, improving purity. nih.gov
Semi-preparative Waters C18 (5 µm, 10x250mm)10mM H₃PO₄/ethanol 96% (80:20, v/v)5.0 mL/minAchieved radiochemical purity of >99%. nuclmed.gr

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the purification of radiolabeled compounds like raclopride. waters.comwaters.com SFC offers several advantages, including faster separations, reduced solvent usage, and often, a different selectivity that can be beneficial for separating structurally similar compounds like raclopride and its desmethyl precursor. waters.comwaters.com

Utilizing supercritical CO₂ as the primary mobile phase, often modified with a small amount of an organic solvent like an alcohol, SFC can achieve baseline separation of raclopride and this compound in under five minutes. waters.comwaters.com This rapid purification is crucial for short-lived PET radiotracers like [¹¹C]raclopride (t½ = 20.4 min), as it maximizes the final yield of the radioactive product. waters.comwaters.com

Different stationary phases can be used in SFC to modulate the separation, and in some cases, the elution order of raclopride and this compound can be reversed, which is advantageous for isolating the low-concentration product from the excess precursor. waters.comwaters.com The use of CO₂ also simplifies the post-purification process, as it is easily removed by depressurization, leaving the purified product in the modifier, which can be a non-toxic solvent suitable for direct formulation. waters.comosti.gov

High-Performance Liquid Chromatography (HPLC) for Preparative and Semi-Preparative Purification

Advanced Purification Strategies

Beyond conventional chromatographic techniques, advanced strategies are being developed to further enhance the selectivity and efficiency of radioligand purification.

Molecularly Imprinted Polymers (MIPs) represent a novel and highly selective approach to the purification of radiotracers. mdpi.comnih.gov MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. mdpi.comsigmaaldrich.com This "molecular memory" allows for the highly selective extraction of the target compound from a complex mixture. mdpi.comnih.gov

In the context of this compound-derived radioligands, MIPs have been developed to selectively bind [¹¹C]raclopride, separating it from its precursor, this compound. mdpi.comnih.gov This technology, when applied to solid-phase extraction (a technique known as MISPE), aims to replace traditional HPLC purification with a more streamlined trap-and-release process. mdpi.comresearchgate.net

Research has shown that MIPs can exhibit high retention capacity for raclopride, even in the presence of a large excess of the this compound precursor. mdpi.comnih.gov Studies have reported retention of over 90% of raclopride from a mixture containing a significant excess of its precursor. mdpi.comdntb.gov.ua The synthesis of these polymers typically involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (raclopride or this compound). mdpi.comnih.gov While promising, challenges such as high backpressures and long elution times in practical applications are still being addressed. mdpi.comnih.gov

Solid Phase Extraction (SPE) is a widely used sample preparation technique that can be integrated into the purification protocols for radioligands derived from this compound. nih.govsigmaaldrich.com SPE is often used as a final formulation step after HPLC purification to remove unwanted solvents and concentrate the radiotracer into a solution suitable for injection. acs.orglcms.cz

SPE cartridges, typically containing a sorbent like C18, can effectively trap the radiolabeled product while allowing impurities to be washed away. nih.govnih.gov The purified radiotracer is then eluted with a small volume of a biocompatible solvent. nih.gov This technique is crucial for preparing the final, injectable dose of the radiopharmaceutical. nih.govcapes.gov.br

The combination of HPLC and SPE provides a robust and reliable method for the purification and formulation of [¹¹C]raclopride and other PET radiotracers. nih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Radioligand Extraction

Analytical Quality Control for this compound-Derived Radioligands

Rigorous analytical quality control (QC) is essential to ensure the safety and efficacy of radioligands derived from this compound before administration. nih.goviaea.org The QC process verifies the identity, purity, and specific activity of the final radiopharmaceutical product. magtechjournal.comnih.gov

Key QC tests for [¹¹C]raclopride include:

Radiochemical Purity and Identity: This is typically determined by HPLC, which separates the desired radioligand from any radiochemical impurities. nih.govumich.edu The identity of the product is confirmed by comparing its retention time to that of a non-radioactive standard. umich.edunih.gov A radiochemical purity of >95% is generally required. nih.goviaea.org

Chemical Purity: The HPLC chromatogram, with a UV detector, is also used to assess chemical purity by detecting any non-radioactive chemical impurities, including the this compound precursor. acs.orgnih.gov

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound and is also determined using HPLC by relating the radioactivity peak to the mass peak from the UV detector. nih.govnih.gov

Radionuclidic Purity: This ensures that the radioactivity is from the intended radionuclide (¹¹C in this case) and is typically confirmed by measuring the half-life of the product. umich.edunih.gov

Sterility and Pyrogenicity: The final product must be sterile and free of pyrogens (fever-inducing substances). nuclmed.grumich.edu Sterility is confirmed by testing for microbial growth, and pyrogenicity is assessed using the Limulus Amebocyte Lysate (LAL) test. umich.edu

pH: The pH of the final injectable solution must be within a physiologically acceptable range, typically between 4.5 and 7.5. umich.edu

Quantitative Analysis Techniques (e.g., analytical HPLC, mass spectrometry)

Quantitative analysis is essential to determine the concentration and specific activity of the radioligand. This is typically achieved using analytical HPLC and mass spectrometry.

Analytical High-Performance Liquid Chromatography (HPLC): As mentioned for purity determination, analytical HPLC with UV and radioactivity detectors is a primary tool for quantitative analysis. nih.gov By creating a calibration curve with known concentrations of a non-radioactive standard, the mass of the synthesized [¹¹C]raclopride can be determined from the UV chromatogram. The radioactivity detector simultaneously measures the amount of radioactivity. Together, these measurements allow for the calculation of specific activity (radioactivity per unit mass), a crucial parameter for receptor studies. Specific activities for [¹¹C]raclopride have been reported in the range of 135±41 MBq/nmol at the end of synthesis. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio, allowing for the identification and quantification of molecules. researchgate.net When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.net LC-MS can be used to identify impurities present in the final product, even at trace levels. nih.gov Furthermore, the sensitivity of modern LC-MS systems allows for the direct detection of the radiolabeled isotope itself. researchgate.net For instance, a packed capillary LC/MS method was developed for the determination of raclopride in plasma samples, demonstrating satisfactory accuracy and precision over a concentration range of 0.2-15 nM. researchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting selected ions and analyzing the resulting fragments, which is particularly useful for identifying metabolites in biological samples. nih.gov

The following table outlines the primary quantitative analysis techniques for this compound-derived radioligands.

TechniquePurposeKey FindingsReferences
Analytical HPLCQuantification of mass and radioactivity to determine specific activity.Enables calculation of specific activity (e.g., 135±41 MBq/nmol for [¹¹C]raclopride). nih.govresearchgate.net
LC-MS & LC-MS/MSIdentification and quantification of the analyte and impurities/metabolites with high sensitivity and specificity.Can detect nanomolar concentrations in plasma and identify unknown metabolites. nih.govnih.govresearchgate.net

Assessment of Radioligand Stability Post-Synthesis

Ensuring the stability of a radioligand after synthesis is critical, as degradation can lead to the formation of radioactive impurities that could compromise the quality and accuracy of imaging studies. Stability is assessed by analyzing the radiochemical purity of the formulated product over time.

For radioligands derived from this compound, such as [¹¹C]raclopride, stability has been evaluated in the final formulation. Studies have shown that formulated [¹¹C]raclopride is stable, with its radiochemical purity remaining high during storage. nih.gov This contrasts with other radioligands, like S-[N-methyl-¹¹C]nomifensine, which have been found to decrease in radiochemical purity upon storage. nih.gov The stability of [¹¹C]raclopride has also been monitored in biological matrices like plasma, where analysis helps to distinguish the parent compound from its radioactive metabolites that may form in vivo. nih.gov

Preclinical Research Applications of Radioligands Synthesized from Desmethylraclopride

Positron Emission Tomography (PET) Imaging in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of physiological processes. In preclinical research, PET imaging with radioligands derived from desmethylraclopride provides invaluable insights into the dopamine (B1211576) D2/D3 receptor systems in various animal models.

In Vivo Investigation of Dopamine D2/D3 Receptor Systems

Radiolabeled versions of raclopride (B1662589), synthesized from this compound, are widely used to study dopamine D2/D3 receptors in the brain. turkupetcentre.net One of the most common radiotracers is [11C]raclopride, which is a selective antagonist for these receptors. wikipedia.orgontosight.ai PET scans using [11C]raclopride enable researchers to non-invasively assess the density and distribution of D2/D3 receptors in living animals. wikipedia.orgontosight.ai This is particularly useful for investigating the role of these receptors in conditions like Parkinson's disease and schizophrenia. ontosight.aisnmjournals.org

The high affinity of these radioligands for D2/D3 receptors allows for clear visualization and quantification of receptor binding. ontosight.ai The information gathered from these studies helps to understand the underlying neurobiology of various disorders and to evaluate the effectiveness of new therapeutic interventions that target the dopamine system.

Assessment of Endogenous Neurotransmitter Release and Receptor Occupancy (e.g., pharmacological challenges)

A significant application of this compound-derived radioligands is the in vivo assessment of endogenous dopamine release. turkupetcentre.netnih.gov The binding of radiotracers like [11C]raclopride to D2/D3 receptors is sensitive to the concentration of endogenous dopamine in the synapse. turkupetcentre.netsnmjournals.org An increase in synaptic dopamine will compete with the radiotracer for binding to the receptors, leading to a decrease in the PET signal. oup.com

This principle is exploited in pharmacological challenge studies. nih.gov By administering a drug that is known to alter dopamine levels, researchers can observe the corresponding changes in radiotracer binding and thereby infer the extent of dopamine release. nih.govoup.com For example, amphetamine, a substance that increases synaptic dopamine, has been shown to reduce [11C]raclopride binding. oup.com This method allows for the dynamic, non-invasive quantification of neurotransmitter release in response to various stimuli or therapeutic agents. labcorp.com It is also used to determine the receptor occupancy of new drugs, which is crucial for establishing effective dosing in clinical trials. labcorp.comnih.gov

Methodological Advancements in Preclinical PET Data Quantification (e.g., kinetic modeling, image reconstruction algorithms, reference tissue models)

Kinetic modeling is a key component of this process. These mathematical models describe the uptake and binding of the radiotracer in the brain, allowing for the estimation of parameters such as receptor density (Bmax) and binding potential (BP). nih.govcapes.gov.br The Simplified Reference Tissue Model (SRTM) is a widely used approach for analyzing [11C]raclopride data, as it does not require invasive arterial blood sampling. turkupetcentre.netnih.govcapes.gov.brpmod.com This model uses a region devoid of specific receptors, like the cerebellum, as a reference to estimate non-specific binding. turkupetcentre.netpmod.com An extended version of the SRTM (ESRTM) has been developed for analyzing data from pharmacological challenge studies where the assumption of a steady state is violated. jh.edu

Advances in image reconstruction algorithms have also contributed to improved data quality. frontiersin.org These algorithms correct for physical factors that can degrade image quality, such as attenuation and scatter, leading to more accurate quantification. frontiersin.org The ongoing development of both kinetic models and reconstruction techniques continues to enhance the precision and reliability of preclinical PET imaging with this compound-derived radioligands.

Application in Specific Animal Models (e.g., rats, mice, non-human primates)

Radioligands synthesized from this compound have been extensively used in a variety of animal models to study the dopamine system. These include rats, mice, and non-human primates, each offering unique advantages for preclinical research. nih.govnih.govresearchgate.netfrontiersin.org

Rats and Mice: Rodent models are widely used due to their cost-effectiveness and the availability of well-characterized models of human diseases. nih.govnih.gov For instance, rat models of Parkinson's disease have been used to study changes in dopamine receptor availability following therapeutic interventions. mdpi.com Studies in freely moving rats have also been conducted to investigate dopamine release during behavioral tasks. nih.gov

Non-human Primates: Non-human primates, such as rhesus monkeys and baboons, have a brain structure and neurochemistry that is more similar to humans, making them a valuable translational model. snmjournals.orgnih.govfrontiersin.orgresearchgate.net PET studies in these animals with radioligands like [11C]raclopride and [18F]fallypride have provided crucial data on receptor occupancy and the effects of pharmacological challenges. nih.govjh.eduresearchgate.net

These studies across different species contribute to a comprehensive understanding of the dopamine system and help bridge the gap between preclinical findings and clinical applications.

In Vitro Receptor Binding Studies

In addition to in vivo imaging, this compound derivatives are also utilized in in vitro receptor binding studies to characterize the properties of new ligands.

Determination of Receptor Binding Affinity and Selectivity of Derived Ligands

In vitro binding assays are essential for determining the affinity (how strongly a ligand binds to a receptor) and selectivity (the preference of a ligand for a specific receptor subtype) of newly synthesized compounds. nih.gov These experiments are typically performed using brain tissue homogenates from animals.

For example, the binding affinity of a new radioligand can be determined by measuring its ability to displace a known radiolabeled compound, such as [3H]raclopride, from the D2/D3 receptors. nih.gov By testing the new ligand against a panel of different receptors, its selectivity profile can be established. wikipedia.org This information is critical for the development of new PET tracers with improved properties, such as higher affinity or greater selectivity for a particular dopamine receptor subtype. nih.gov

Research ApplicationKey Findings
In Vivo PET Imaging Enables non-invasive visualization and quantification of dopamine D2/D3 receptors in living animals. wikipedia.orgontosight.ai
Neurotransmitter Release Allows for the assessment of endogenous dopamine release through competition with the radiotracer. turkupetcentre.netnih.gov
Pharmacological Challenges Used to measure receptor occupancy and the effects of drugs on the dopamine system. labcorp.comnih.gov
Kinetic Modeling Models like the Simplified Reference Tissue Model (SRTM) are used for accurate data quantification without arterial blood sampling. turkupetcentre.netnih.govcapes.gov.brpmod.com
Animal Model Applications Extensively used in rats, mice, and non-human primates to study neurological and psychiatric disorders. nih.govnih.govresearchgate.netfrontiersin.org
In Vitro Binding Determines the binding affinity and selectivity of new ligands derived from this compound. nih.govnih.gov

Application in Ligand Characterization and Assay Development

Radioligands derived from this compound, particularly [³H]raclopride and [¹¹C]raclopride, are instrumental in the characterization of new dopaminergic compounds and the development of receptor binding assays. These assays are essential for determining the affinity and selectivity of novel drug candidates for the dopamine D2 receptor.

Competitive binding assays are a standard method where a radioligand of known affinity and concentration is used to label a specific receptor population. nih.gov Unlabeled test compounds are then introduced at varying concentrations to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated. This Kᵢ value represents the affinity of the test compound for the receptor.

In preclinical studies, tritiated raclopride ([³H]raclopride) is frequently used for in vitro binding assays on brain tissue homogenates or cell lines expressing dopamine D2 receptors. nih.gov For instance, in studies characterizing novel dopamine D2 receptor antagonists, competition binding assays with [³H]raclopride are employed to determine the Kᵢ values of the new chemical entities. mdpi.com These assays have demonstrated the high D2 receptor selectivity of raclopride itself, as it is potently inhibited by compounds with known high affinity for D2 receptors, while D1-selective compounds are weak inhibitors. nih.gov

The following table summarizes the affinity (Kᵢ) of various dopaminergic ligands for the D2 receptor as determined in competitive binding assays using [³H]raclopride.

CompoundReceptor TargetReported Kᵢ (nM)Assay Type
SulpirideD2 Receptor10.3 ± 12.3[³H]raclopride competition binding
HaloperidolD2 Receptor1.2[³H]spiperone competition binding
RemoxiprideD2 ReceptorHigh AffinityD2-like receptor binding assays
EticloprideD2-like Receptors0.26D2-like receptor binding assays

This table presents a selection of dopaminergic compounds and their binding affinities for the D2 receptor. The Kᵢ values are indicative of the potency of these ligands in displacing radiolabeled raclopride, demonstrating the utility of this compound-derived radioligands in characterizing other pharmacologically active compounds. Data sourced from multiple studies. researchgate.netnih.gov

These in vitro characterizations are crucial for selecting promising candidates for further development and for interpreting results from in vivo PET imaging studies that use the corresponding radioligands, such as [¹¹C]raclopride.

Radiometabolite Analysis in Preclinical Investigations

The quantitative accuracy of PET studies heavily relies on understanding the metabolic fate of the injected radiotracer. nih.gov When a radioligand is administered, it can be broken down by enzymes into one or more radiometabolites—metabolized forms of the compound that still carry the radioactive isotope. nih.gov The presence and characteristics of these radiometabolites must be thoroughly investigated during preclinical evaluation.

Identification and Characterization of Radiometabolites

Following administration in preclinical animal models, radioligands synthesized from this compound, such as [¹¹C]raclopride, undergo metabolic transformation. Studies in monkeys and rats have shown that [¹¹C]raclopride is metabolized, leading to the formation of radiometabolites that are more polar (less lipophilic) than the parent compound. nih.govsnmjournals.org

The primary metabolic pathways for many PET radiotracers involve oxidation, reduction, hydrolysis, and conjugation processes, which generally increase the water solubility of the compound to facilitate excretion. nih.gov For [¹¹C]raclopride, the exact structure of all its radiometabolites is not always fully elucidated in every study, but they are consistently characterized by their chromatographic behavior. Being more polar, these metabolites have a lower tendency to cross the blood-brain barrier (BBB) compared to the parent [¹¹C]raclopride. turkupetcentre.net In a study comparing ([¹¹C]carbonyl)raclopride with ([¹¹C]methyl)raclopride in monkeys, the radiometabolite pattern was found to be similar for both tracers. nih.gov

In some preclinical investigations with other radiotracers, specific radiometabolites have been identified. For example, studies with [¹¹C]PBR28 led to the identification of several radiometabolite peaks in in vitro human liver microsome incubations that were not all present in human plasma, highlighting species and system differences. turkupetcentre.net For [¹¹C]raclopride, the key characteristic of its radiometabolites in preclinical models remains their increased polarity, which is a desirable feature as it limits their entry into the brain.

Methodologies for Radiometabolite Profile Determination (e.g., radio-HPLC)

The gold standard technique for the separation and quantification of a parent radioligand from its radiometabolites in biological samples is radio-High-Performance Liquid Chromatography (radio-HPLC). nih.goviaea.org This method is essential for determining the plasma input function needed for accurate kinetic modeling of PET data.

The process typically involves the following steps:

Sample Collection : Arterial blood samples are drawn at multiple time points during the PET scan in the preclinical animal model.

Sample Preparation : The blood samples are centrifuged to separate the plasma. Proteins in the plasma are then precipitated, often using a solvent like acetonitrile (B52724), to release the bound radioligand and its metabolites. The supernatant is then collected for analysis. iaea.org

Chromatographic Separation : The prepared plasma sample is injected into an HPLC system. Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and an aqueous buffer). researchgate.netjove.com Due to differences in polarity, the parent radioligand (less polar) and its radiometabolites (more polar) are separated as they travel through the column at different rates. The separation is dependent on factors like the specific column used and the pH of the mobile phase. nih.gov

Detection : The eluate from the HPLC column passes through two detectors connected in series: a UV detector to measure the concentration of non-radioactive compounds, and a radioactivity detector (e.g., a β+-flow detector) to measure the radioactivity of the eluting fractions. researchgate.net This allows for the creation of a radio-chromatogram that shows distinct peaks for the parent radioligand and each of its radiometabolites.

Quantification : By integrating the area under each peak in the radio-chromatogram, the fraction of radioactivity corresponding to the parent compound and each metabolite can be calculated at each time point. This information is then used to generate a metabolite-corrected arterial input function.

For instance, a common radio-HPLC method for [¹¹C]raclopride analysis might use a reversed-phase C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net This setup allows for the efficient separation of the less polar [¹¹C]raclopride from its more polar radiometabolites.

Future Directions and Emerging Research Avenues

Exploration of Desmethylraclopride Derivatives for Novel Radioligand Development beyond Dopamine (B1211576) Receptors

The foundational structure of this compound, a well-established precursor for the dopamine D2 receptor radioligand [¹¹C]raclopride, offers a versatile scaffold for the development of new radioligans targeting other neurotransmitter systems. wikipedia.orgontosight.aictdbase.org By modifying the pharmacophore of this compound, researchers can systematically alter its binding affinity and selectivity. This involves chemical substitutions at various positions on the benzamide (B126) and pyrrolidine (B122466) rings to create a library of novel compounds. The goal is to identify derivatives that exhibit high affinity for other receptors of interest in the central nervous system, such as serotonin (B10506), norepinephrine, or glutamate (B1630785) receptors.

The development of these novel radioligands is crucial for expanding the repertoire of positron emission tomography (PET) imaging agents. PET imaging allows for the non-invasive in vivo quantification of receptor density and occupancy, providing invaluable insights into the pathophysiology of various neurological and psychiatric disorders. ontosight.ai For instance, a derivative of this compound that selectively binds to a specific serotonin receptor subtype could be instrumental in studying depression, anxiety, and other mood disorders. Similarly, a derivative targeting glutamate receptors could advance research into neurodegenerative diseases like Alzheimer's and Parkinson's disease. The exploration of these derivatives holds the promise of delivering a new generation of research tools to unravel the complex neurochemistry of the brain.

Advanced Integration of this compound-Based Radiosynthesis within Microfluidic and Automated Platforms for Enhanced Throughput

The short half-life of positron-emitting radionuclides, such as carbon-11 (B1219553) (t½ ≈ 20.4 minutes), necessitates rapid and efficient radiosynthesis methods. sfu.ca Traditional batch-wise radiolabeling techniques are often time-consuming and can result in lower yields. sfu.ca Microfluidic and automated platforms offer a promising solution to these challenges by enabling continuous-flow synthesis in microreactors. dokumen.pubscribd.com These systems provide enhanced heat and mass transfer, leading to faster reaction times and improved yields of radiolabeled compounds like [¹¹C]raclopride. sfu.caresearchgate.net

The integration of this compound-based radiosynthesis into these advanced platforms involves several key steps. First, the reaction conditions, including temperature, flow rate, and reagent concentrations, must be optimized to maximize the radiochemical yield and purity of the final product. researchgate.net Automated systems can be programmed to perform these optimization experiments systematically, significantly increasing throughput. ibm.com Furthermore, these platforms can incorporate in-line purification and quality control modules, streamlining the entire process from synthesis to product formulation. ibm.com The successful implementation of these technologies will not only accelerate the production of [¹¹C]raclopride for routine clinical and research applications but also facilitate the high-throughput screening of new this compound derivatives for novel radioligand development.

Recent studies have demonstrated the feasibility of using microfluidic chips for the synthesis of [¹¹C]raclopride, showing improved yields and shorter reaction times compared to conventional methods. sfu.caresearchgate.net These miniaturized systems offer precise control over reaction parameters and can be readily adapted for the synthesis of a wide range of radiotracers. ibm.com The continued development and refinement of these automated and microfluidic platforms will be critical for advancing the field of radiopharmaceutical chemistry and expanding the applications of PET imaging in neuroscience research.

Computational Approaches in Optimizing this compound Radioligand Design and Reaction Kinetics

Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to radioligand design is rapidly growing. nih.gov In the context of this compound, computational methods can be employed to predict the binding affinity and selectivity of novel derivatives for various receptor targets. Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between a ligand and its receptor at the atomic level. nih.gov This information can guide the rational design of new compounds with improved pharmacological properties.

Beyond ligand-receptor interactions, computational fluid dynamics (CFD) can be used to model and optimize the radiosynthesis process itself. researchgate.net By simulating the flow of reagents and heat transfer within a microreactor, CFD can help to identify the optimal geometric design and operating conditions for maximizing reaction efficiency. researchgate.net This is particularly important for the synthesis of radiotracers with short-lived isotopes, where minimizing reaction time is crucial. sfu.ca

Furthermore, computational models can be used to study the reaction kinetics of the radiolabeling process. researchgate.netnih.gov By understanding the rate-limiting steps and the factors that influence them, researchers can develop strategies to further enhance the speed and yield of the synthesis. The integration of these computational approaches into the radioligand development pipeline can significantly reduce the time and cost associated with bringing new imaging agents from the laboratory to the clinic.

Expanding the Preclinical Neurobiological Applications of this compound-Derived Radiotracers for Complex Disease Models

The utility of this compound-derived radiotracers extends beyond their use in studying the dopamine system in healthy individuals. In preclinical research, these radiotracers are invaluable tools for investigating the neurobiological basis of complex diseases in animal models. For example, [¹¹C]raclopride has been used to assess changes in dopamine D2 receptor density and function in models of Parkinson's disease, schizophrenia, and addiction. ontosight.ai These studies have provided crucial insights into the role of the dopamine system in the pathophysiology of these disorders.

The development of novel radioligands from this compound that target other neurotransmitter systems will open up new avenues for preclinical research. For instance, a radiotracer that binds to a specific subtype of the serotonin receptor could be used to study the neurochemical changes that occur in animal models of depression and anxiety in response to novel therapeutic interventions. Similarly, radiotracers targeting glutamate receptors could be employed to investigate the mechanisms of neuronal excitotoxicity in models of stroke and epilepsy.

By providing a non-invasive means to visualize and quantify neurochemical changes in the living brain, these advanced radiotracers will enable researchers to better understand the complex interplay of different neurotransmitter systems in both health and disease. This knowledge is essential for the development of more effective and targeted therapies for a wide range of neurological and psychiatric conditions.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo binding data for this compound?

  • Tissue-Specific Factors : Assess the impact of endogenous dopamine competition using ex vivo binding assays with varying dopamine concentrations .
  • Tracer Kinetics : Model time-activity curves to distinguish binding affinity from tracer delivery rates in vivo .

Methodological Best Practices

  • Data Reporting : Follow the STROBE guidelines for observational studies or ARRIVE for animal research to ensure transparency .
  • Conflict Resolution : Address contradictory findings by revisiting experimental assumptions (e.g., ligand purity, receptor density thresholds) and conducting sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.